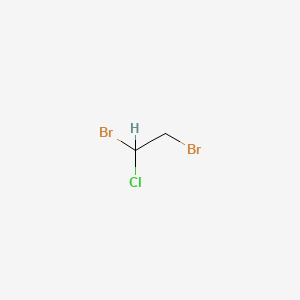

1,2-Dibromo-1-chloroethane

描述

Contextualization of 1,2-Dibromo-1-chloroethane within Contemporary Organic Synthesis

This compound (C₂H₃Br₂Cl) is a halogenated hydrocarbon that serves as a reagent and intermediate in various organic syntheses. evitachem.comsmolecule.com Its utility lies in its capacity to participate in both nucleophilic substitution and elimination reactions, allowing for the introduction of bromine, chlorine, or a vinyl group into a target molecule. evitachem.comsmolecule.com The presence of three halogen atoms on adjacent carbons imparts significant reactivity, making it a versatile building block for constructing more complex molecular architectures.

In contemporary organic synthesis, this compound is primarily utilized in the preparation of other organohalogen compounds. smolecule.com It can also be instrumental in the synthesis of pharmaceutical and agrochemical intermediates. For instance, its ability to undergo nucleophilic substitution reactions allows for the replacement of its halogen atoms with a variety of nucleophiles, thereby facilitating the formation of new carbon-heteroatom bonds. evitachem.comsmolecule.com Furthermore, elimination reactions of this compound can lead to the formation of vinyl halides, which are themselves important precursors in cross-coupling reactions and polymer synthesis.

Historical Trajectories and Milestones in Vicinal Dihalo-/Halo-chloroethane Chemistry

The study of vicinal dihaloethanes dates back to the 19th century, with the pioneering work on the structure of organic molecules. In 1869, Paternò predicted the existence of three different structures for 1,2-dibromoethane (B42909) based on a tetrahedral carbon model. jst.go.jp This was a significant step towards understanding the spatial arrangement of atoms in molecules. The concept of free rotation around a carbon-carbon single bond was a long-held assumption until the 1930s, when studies on 1,2-dichloroethane (B1671644) began to challenge this notion. jst.go.jp

A major milestone in the field was the discovery of conformational isomers, or conformers, of 1,2-dichloroethane by Mizushima and Higasi in 1932. jst.go.jpresearchgate.net Their research on the dipole moments of 1,2-dichloroethane at varying temperatures provided the first experimental evidence for the existence of distinct anti and gauche conformers, which interconvert through rotation around the C-C single bond. jst.go.jpresearchgate.net This groundbreaking work laid the foundation for the concept of conformation in stereochemistry, which was further developed by Hassel and Barton in their studies of cyclohexane (B81311) derivatives. jst.go.jpresearchgate.net

The development of methods for the synthesis of vicinal dihalo- and halo-chloroethanes has also been a continuous area of research. The classic halogen addition reaction of ethylene (B1197577) with bromine to produce 1,2-dibromoethane is a fundamental transformation in organic chemistry. wikipedia.org Over the years, concerns about the hazardous nature of molecular halogens have driven the development of safer and more efficient halogenating agents and catalytic systems for the vicinal dihalogenation of alkenes. acs.orgnih.gov

Current Academic Research Landscape and Identified Knowledge Gaps for this compound

The current academic research landscape for this compound is primarily focused on its synthetic applications and the exploration of its chemical reactivity. Researchers continue to investigate its use as a precursor for the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry.

One area of active research is the development of new catalytic methods for the synthesis of this compound and related vicinal trihaloethanes. While traditional methods often rely on the direct halogenation of ethylene or its derivatives, these processes can lack selectivity and generate significant waste. Emerging methodologies such as electrochemical halogenation and catalytic asymmetric synthesis are being explored to address these limitations, although challenges in achieving high yields and enantioselectivity remain.

A significant knowledge gap exists in the detailed mechanistic understanding of the reactions involving this compound. While it is known to undergo nucleophilic substitution and elimination reactions, the precise pathways and the factors controlling the regioselectivity and stereoselectivity of these transformations are not fully elucidated. evitachem.com For example, the relative reactivity of the bromine and chlorine atoms towards different nucleophiles under various reaction conditions requires further systematic investigation.

Furthermore, while the spectroscopic properties of this compound have been characterized to some extent, more in-depth computational and experimental studies could provide a more comprehensive understanding of its conformational preferences and electronic structure. This knowledge would be invaluable for predicting its reactivity and designing more efficient synthetic protocols.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃Br₂Cl |

| Molecular Weight | 222.31 g/mol echemi.com |

| Boiling Point | 158.8 - 165°C echemi.com |

| Density | ~2.23 - 2.27 g/cm³ echemi.com |

| Appearance | Colorless to pale yellow liquid |

| InChI Key | DVTKTUMRXCKEEG-UHFFFAOYSA-N smolecule.com |

Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | δ 4.1–4.3 (m, 1H, CHBr), δ 3.6–3.8 (m, 2H, CH₂Cl) |

| Infrared (IR) | Peaks at 500–600 cm⁻¹ (C-Br) and 650–750 cm⁻¹ (C-Cl) |

| Mass Spectrometry (GC-MS) | Molecular ion at m/z 222.30 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-1-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKTUMRXCKEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875562 | |

| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-20-9 | |

| Record name | 1-Chloro-1,2-dibromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dibromo 1 Chloroethane

Stereoselective and Regioselective Synthesis Pathways

Controlling the precise placement of the three halogen atoms (two bromine, one chlorine) on the two-carbon ethane (B1197151) backbone is a primary challenge in the synthesis of 1,2-Dibromo-1-chloroethane. Stereoselectivity and regioselectivity are therefore critical considerations in designing synthetic routes.

Electrophilic addition is a foundational method for synthesizing vicinal dihalides. The synthesis of this compound can be effectively achieved through the electrophilic addition of bromine (Br₂) to a suitable chloro-substituted alkene precursor.

A key precursor for this route is vinyl chloride (chloroethene). The reaction proceeds via the formation of a cyclic bromonium ion intermediate after the initial attack of the electron-rich double bond on the bromine molecule. The chloride atom already present on the precursor influences the regioselectivity of the subsequent nucleophilic attack by the bromide ion (Br⁻). This method is considered advantageous in industrial contexts due to the low cost and ready availability of vinyl chloride.

The general mechanism is as follows:

Polarization and Initial Attack: The approaching bromine molecule is polarized by the π-electrons of the vinyl chloride double bond. The double bond attacks the electrophilic bromine atom.

Formation of Bromonium Ion: A three-membered cyclic bromonium ion intermediate is formed.

Nucleophilic Attack: The bromide ion attacks one of the carbon atoms of the cyclic intermediate, leading to the opening of the ring and the formation of the final this compound product.

The selection of appropriate precursors is paramount. Using ethylene (B1197577) as the starting material in a reaction with both bromine and chlorine can also yield the target compound, though it may produce a mixture of halogenated ethanes, including 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644), requiring further purification. evitachem.com

Free-radical halogenation offers an alternative pathway, particularly when starting from saturated or unsaturated hydrocarbons under specific conditions. wikipedia.org The synthesis of this compound can be achieved via a radical-initiated addition of bromine and chlorine to ethylene. This reaction is typically initiated by ultraviolet (UV) light or the presence of a radical initiator like a peroxide. wikipedia.org

The process follows a well-established radical chain mechanism: libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the weakest halogen bond (Br-Br) under UV irradiation to generate two bromine radicals (Br•).

Propagation: This is a two-step process.

A bromine radical adds to the ethylene double bond, forming a bromoethyl radical.

This bromoethyl radical then abstracts a chlorine atom from a chlorine molecule (Cl₂) to yield this compound and a new chlorine radical (Cl•), which can continue the chain.

Termination: The reaction concludes when radicals combine with each other in various ways, for example, by the recombination of two radicals. libretexts.org

A significant challenge in radical halogenation is controlling the reaction to prevent polysubstitution, which can lead to the formation of undesired, more highly halogenated byproducts. libretexts.org One common strategy to achieve controlled synthesis and favor the monosubstituted product is to use a high concentration of the hydrocarbon (ethylene) relative to the halogens. libretexts.org

To improve the efficiency and selectivity of halogenation reactions, various catalytic systems have been explored. Lewis acids, such as iron (Fe) or aluminum bromide (AlBr₃), can be used to catalyze the bromination of ethylene derivatives. These catalysts function by polarizing the halogen molecule, increasing its electrophilicity and facilitating the attack by the alkene.

N-bromosuccinimide (NBS) is a versatile reagent commonly used as a source of bromine for free-radical substitutions and electrophilic additions. mdpi.com In the context of synthesizing this compound, NBS can serve as a controlled source of bromine radicals, particularly in the presence of a radical initiator. mdpi.com Its use can offer milder reaction conditions compared to using elemental bromine directly.

Other advanced catalytic approaches include:

Electrochemical Halogenation: This method involves the electrolysis of ethylene in an electrolyte solution containing bromide and chloride ions. It can operate at ambient temperatures and has been reported to achieve yields of around 70%.

Asymmetric Synthesis: Research into chiral catalysts, such as certain rhodium complexes, has been conducted to attempt enantioselective halogenation, which would be relevant if the target molecule were chiral. However, these methods have thus far resulted in low yields for similar compounds.

Radical Halogenation Mechanisms and Controlled Synthesis

Optimization of Reaction Conditions and Yields in Academic and Industrial Settings

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and the formation of byproducts. In industrial settings, the direct halogenation of ethylene is often performed in large-scale or continuous flow reactors where key parameters can be precisely controlled. evitachem.com

Key optimization parameters include:

Temperature and Pressure: Controlling these variables is essential for managing reaction rates and preventing the loss of volatile reactants or products. evitachem.comsmolecule.com

Concentration of Reactants: Adjusting the ratio of ethylene to halogens is critical, especially in radical reactions, to prevent over-halogenation. libretexts.org

Catalyst Choice and Loading: The selection of an appropriate catalyst and its concentration can significantly influence reaction speed and selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway. For instance, the addition of bromine to an alkene is often carried out in an inert solvent like carbon tetrachloride. ncert.nic.in

The following table summarizes various synthetic approaches and their reported conditions or yields.

| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Direct Halogenation (Industrial) | Ethylene, Bromine, Chlorine | Controlled temperature and pressure in large-scale reactors | High (specifics proprietary) | evitachem.comsmolecule.com |

| Electrophilic Addition | Vinyl chloride, Bromine | Used as a precursor route, noted for low-cost starting material | >75% under optimized conditions | |

| Radical-Initiated Addition | Ethylene, Bromine, Chlorine | UV light or peroxide initiators | Variable; depends on control | |

| Electrochemical Halogenation | Ethylene | Br⁻/Cl⁻ electrolyte, 5 A/dm² current density | ~70% | |

| Halogen Exchange | 1,1,2-Trichloroethane (B165190) | Aluminum bromide | High yield |

Exploration of Alternative Synthetic Routes and Novel Reagents

Beyond the primary methods, research continues into alternative pathways for synthesizing this compound and related haloalkanes. These routes may offer advantages for specific applications or for the synthesis of specialized derivatives.

Halogen Exchange Reactions: This strategy involves replacing one halogen atom with another. For example, 1,1,2-trichloroethane can be converted to 1,1,2-tribromoethane (B1583406) using aluminum bromide, a process in which this compound is a likely intermediate or related product. Similarly, alkyl chlorides or bromides can be converted to iodides via the Finkelstein reaction, suggesting the potential for analogous exchange mechanisms. ncert.nic.in

Dehydrohalogenation Followed by Substitution: This two-step approach involves first creating an alkene through the elimination of a hydrogen halide from a dihaloethane using a strong base, followed by a substitution reaction to introduce the desired halogen. This offers a versatile, albeit longer, pathway to the target compound.

Organometallic Reagents: While more commonly used to form C-C bonds, organometallic chemistry offers potential routes. For instance, organotrifluoroborates can be converted to organic bromides using sodium bromide and chloramine-T, showcasing novel reagent systems for halogenation. organic-chemistry.org

The exploration of such alternative routes is often driven by the need for milder conditions, higher regioselectivity, or the ability to synthesize isotopically labeled compounds for mechanistic studies.

Conformational Analysis via Spectroscopic Techniques (e.g., NMR, IR, Raman)

Spectroscopic techniques are powerful tools for investigating the conformational equilibrium of halogenated ethanes. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its geometry and the distribution of its conformers can be obtained.

Rotation around the C-C bond in this compound gives rise to two primary types of staggered conformers: trans (or anti-periplanar) and gauche. In the trans conformer, the two bromine atoms are positioned at a dihedral angle of approximately 180° from each other. In the gauche conformers, this dihedral angle is approximately 60°. Due to the presence of three different substituents on the ethane backbone (H, Cl, Br), the analysis is more complex than in symmetrically substituted dihaloethanes.

The molecule possesses a chiral center at the carbon atom bonded to both chlorine and bromine (C1). This results in two enantiomeric pairs of gauche conformers. The relative stability of these conformers is dictated by a balance of steric hindrance and electrostatic interactions between the bulky, electronegative halogen atoms.

While specific experimental data for this compound is limited, extensive studies on analogous compounds like 1,2-dichloroethane, 1,2-dibromoethane, and 1-bromo-2-chloroethane (B52838) provide valuable insights. In these related molecules, the trans conformer is generally found to be more stable than the gauche form in the gas phase and in non-polar solvents. researchgate.netosti.gov This preference is attributed to the minimization of both steric repulsion and unfavorable dipole-dipole interactions between the halogen atoms in the trans arrangement. researchgate.net

The energy barriers for rotation between these conformers determine the rate of their interconversion. Theoretical calculations on related molecules provide estimates for these barriers. For instance, the calculated barrier for rotation between the trans and gauche forms in similar dihaloethanes ranges from 5.06 to 5.77 kcal/mol. osti.gov

| Compound | Parameter | Value (kJ/mol) | Method | Source |

|---|---|---|---|---|

| 1-Bromo-2-chloroethane | ΔE (gauche-trans) | 7.08 | MP2/6-311++G(d,p) | osti.gov |

| 1-Bromo-2-chloroethane | Rotational Barrier | 42.15 | HF/6-31G | researchgate.net |

| 1,2-Dibromoethane | ΔE (gauche-trans) | ~0.84 (0.2 kcal/mol) | Experimental | osti.gov |

| 1,2-Dibromoethane | Rotational Barrier | 41.78 | HF/6-31G | researchgate.net |

| 1,2-Dichloroethane | ΔE (gauche-trans) | 4.3 - 6.3 | Experimental | |

| 1,2-Dichloroethane | Rotational Barrier | 41.76 | HF/6-31G* | researchgate.net |

Infrared (IR) and Raman spectroscopy are highly sensitive to molecular geometry, making them ideal for distinguishing between conformational isomers. The vibrational modes of a molecule, such as bond stretching and bending, have frequencies that depend on the local arrangement of atoms. Consequently, the trans and gauche conformers of this compound are expected to exhibit unique spectral signatures.

Studies on 1,2-dichloroethane and 1,2-dibromoethane have shown that certain vibrational bands are exclusive to one conformer. For example, vibrations that maintain the center of symmetry in the trans isomer are Raman active but IR inactive, while asymmetric vibrations are IR active. The gauche isomer, lacking a center of symmetry, can have vibrations that are both IR and Raman active. Specifically, the C-Cl and C-Br stretching frequencies are expected to differ significantly between the two forms. By analyzing the presence and intensity of these characteristic bands, the relative populations of the conformers in a sample can be determined under various conditions (e.g., temperature, solvent polarity).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a key technique for studying conformational equilibria in solution. The magnitude of the vicinal coupling constant between protons on adjacent carbon atoms (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.

In this compound, the coupling constant between the methine proton (-CHBrCl) and the two methylene (B1212753) protons (-CH₂Br) would be an average of the coupling constants for the trans and gauche conformers, weighted by their respective populations. By measuring the experimental ³JHH value and using theoretical or empirical values for the pure trans and gauche couplings, the equilibrium constant and the free energy difference (ΔG) between the conformers in a given solvent can be calculated. osti.gov

The this compound molecule is chiral, as the C1 atom is a stereocenter bonded to four different groups (H, Cl, Br, and -CH₂Br). This means it can exist as a pair of enantiomers, (R)-1,2-dibromo-1-chloroethane and (S)-1,2-dibromo-1-chloroethane. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are specifically designed to study and differentiate between enantiomers by measuring the differential absorption of left and right circularly polarized light. While the molecule is structurally chiral, specific experimental studies employing chiroptical spectroscopy for its enantiomeric characterization were not found in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Crystallographic Studies and Solid-State Structural Characterization

In this study, this compound (abbreviated as DBCE) acts as a disordered solvent molecule within the crystal lattice of the organic superconductor. The analysis revealed that the halogen sites on the ethane molecule were occupied by a mixture of bromine and chlorine atoms. The refined occupancy ratios at the two distinct halogen sites on the ethane backbone were found to be 69.7(3)% Br to 30.3(3)% Cl at one site, and 62.4(5)% Br to 37.6(5)% Cl at the other. This disorder indicates that the molecule does not adopt a single, perfectly ordered conformation in the solid state within this specific co-crystal.

Theoretical Prediction of Conformational Preferences and Stereoisomer Stability

Computational chemistry provides a powerful means to predict the structures and relative stabilities of conformers. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for the conformational analysis of halogenated alkanes. osti.gov

For dihaloethanes containing chlorine and bromine, theoretical studies consistently predict that the trans conformer is the most stable isomer in the gas phase. osti.gov The energy difference (ΔE) between the gauche and trans forms is a key outcome of these calculations. For 1-bromo-2-chloroethane, a close analog, the energy difference (ΔE tg) calculated at the MP2/6-311++G(d,p) level of theory is 7.08 kJ/mol, with the trans conformer being more stable. osti.gov This preference is largely due to the reduction of both steric strain and electrostatic repulsion between the large halogen atoms when they are in the anti-periplanar (trans) arrangement. researchgate.net These theoretical findings align well with experimental observations for related compounds. osti.gov

Elucidation of Molecular Structure and Stereochemical Dynamics

The conformational equilibrium of 1,2-dibromo-1-chloroethane, like other 1,2-dihaloethanes, is significantly influenced by the surrounding solvent environment. The molecule primarily exists as a mixture of two stable conformers: trans (or anti) and gauche. The relative stability of these conformers is dictated by a balance of steric and electrostatic interactions, which are in turn modulated by the polarity and nature of the solvent.

In the gas phase or in non-polar solvents, the trans conformer, where the two bromine atoms are positioned at a 180° dihedral angle to each other, is generally more stable. This preference is attributed to the minimization of steric repulsion between the bulky halogen atoms. However, as the polarity of the solvent increases, the population of the more polar gauche conformer tends to increase. researchgate.netnih.gov This phenomenon is a result of the solvent's reaction field stabilizing the larger dipole moment of the gauche isomer more effectively than that of the less polar trans isomer. cdnsciencepub.com

Studies employing various techniques, including nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations, have provided detailed insights into these solvent effects. For instance, the vicinal proton-proton coupling constants (³JHH) in the NMR spectrum are sensitive to the dihedral angle between the coupled protons and thus can be used to determine the relative populations of the trans and gauche conformers. cdnsciencepub.com An increase in the observed vicinal coupling constant in different solvents often correlates with a shift in the conformational equilibrium. cdnsciencepub.com

Theoretical studies, utilizing methods such as the Polarizable Continuum Model (PCM) and the Reference Interaction Site Model (RISM), have corroborated experimental findings, showing that the population of the gauche conformer increases when moving from the gas phase to an aqueous solution. nih.gov These models help to quantify the stabilization of the gauche conformer through favorable electrostatic interactions with polar solvent molecules. nih.gov For example, in the case of the related 1,2-dichloroethane (B1671644), the attractive interaction between the chlorine atoms and the hydrogen atoms of water is higher in the gauche conformer, contributing to its increased stability in aqueous environments. nih.gov

The interplay of solute-solvent interactions can be complex. While electrostatic models can often predict the general trend of increased gauche population in polar solvents, specific interactions like hydrogen bonding between the solute and solvent can also play a crucial role and may sometimes lead to deviations from predictions based solely on the solvent's dielectric constant. cdnsciencepub.com

Research on the conformational properties of 1-bromo-2-chloroethane (B52838), a closely related compound, has also shed light on the behavior of this compound. For 1-bromo-2-chloroethane, the energy difference between the conformers decreases in the presence of a solvent. researchgate.net Furthermore, studies of 1-bromo-2-chloroethane adsorbed in different zeolites have demonstrated that the conformational equilibrium is strongly influenced by the host's framework topology and the presence of charge-balancing cations, with some zeolites showing an almost exclusive preference for the gauche conformer. researchgate.net

The following interactive table summarizes the general trend of the conformational equilibrium of 1,2-dihaloethanes in different solvent environments based on established principles.

| Solvent Polarity | Predominant Conformer | Primary Stabilizing Factor |

| Non-polar | trans | Minimization of steric repulsion |

| Polar | gauche | Stabilization of the larger dipole moment by the solvent's reaction field |

| Protic (e.g., water) | gauche | Stabilization via electrostatic interactions and potential hydrogen bonding |

Mechanistic Investigations of 1,2 Dibromo 1 Chloroethane Reactivity

Elimination Reactions (E1, E2) leading to Halogenated Alkenes

In the presence of a base, 1,2-dibromo-1-chloroethane can undergo elimination reactions to form halogenated alkenes. organic-chemistry.org These reactions, specifically dehydrohalogenation, involve the removal of a hydrogen atom and a halogen atom from adjacent carbons. chemguide.co.uk

Regioselectivity: When there are multiple possible β-hydrogens that can be removed, the regioselectivity of the elimination reaction determines which constitutional isomer of the alkene is formed. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product. youtube.com

Stereoselectivity: Elimination reactions can also be stereoselective, favoring the formation of one stereoisomer over another (e.g., E vs. Z). youtube.comkhanacademy.org E2 reactions, in particular, exhibit high stereoselectivity due to the requirement of an anti-periplanar arrangement of the proton and the leaving group. msu.edulibretexts.org This specific geometric arrangement allows for optimal orbital overlap in the transition state as the π bond forms. msu.edu For E1 reactions, which proceed through a carbocation intermediate, there is generally less stereoselectivity as rotation around the single bond can occur before elimination. libretexts.org

Elimination reactions of this compound are most commonly base-mediated. organic-chemistry.orgyoutube.com

Base-Mediated Elimination: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are frequently used to promote E2 elimination. smolecule.comevitachem.com The strength and concentration of the base can influence the reaction pathway; higher concentrations of a strong base favor elimination. chemguide.co.uk The hydroxide (B78521) ion, for example, can act as a strong base, abstracting a proton and initiating the elimination cascade. chemguide.co.uk

Thermal Elimination: While less common for this specific compound in the provided literature, thermal elimination can occur at high temperatures. For instance, the combustion of 1,2-dibromoethane (B42909) produces hydrogen bromide gas. chemicalbook.com Some dehydrohalogenations can also be catalyzed by solid acids or bases at elevated temperatures. oup.com

Table 2: Conditions Favoring Elimination vs. Substitution

| Condition | Favors Elimination | Favors Substitution |

|---|---|---|

| Reagent | Strong, sterically hindered base (e.g., KOtBu). evitachem.com | Strong, less hindered nucleophile (e.g., OH⁻). chemguide.co.uk |

| Solvent | Ethanol. chemguide.co.uk | Water. chemguide.co.uk |

| Temperature | Higher temperatures. chemguide.co.uk | Lower temperatures. |

| Concentration | High concentration of base. chemguide.co.uk | Lower concentration of nucleophile/base. |

A key application of the elimination reactions of vicinal dibromides is the synthesis of vinyl halides. Dehydrohalogenation of 1,2-dibromoethane is a known route to produce vinyl bromide, a precursor for some fire retardants. chemicalbook.comwikipedia.org Given its similar structure, this compound can also be expected to yield halogenated vinyl compounds. The elimination of HBr would lead to a chloro-substituted vinyl bromide, while the elimination of HCl would result in a dibromo-substituted alkene. The specific product would depend on which proton and halogen are removed, governed by the principles of regioselectivity and the relative leaving group abilities of bromide and chloride.

Base-Mediated vs. Thermal Elimination Pathways

Radical Reactions and Photochemical Transformations

The reactivity of this compound under radical conditions is primarily characterized by its participation in and formation through radical chain reactions, often initiated by photochemical means. These reactions are fundamental to both its synthesis and degradation.

Radical-initiated reactions involving halogenated ethanes typically proceed through a three-stage mechanism: initiation, propagation, and termination. libretexts.org The initiation phase involves the homolytic cleavage of a chemical bond to form two radicals, which can be induced by heat or, more commonly, by ultraviolet (UV) light. libretexts.org For instance, the synthesis of compounds like this compound can be achieved via the radical-initiated addition of halogens to ethylene (B1197577).

Key Stages of Radical Reactions:

Initiation: This first step involves the creation of radical species. Under UV light or in the presence of radical initiators like peroxides, a halogen molecule such as bromine (Br₂) can undergo homolytic cleavage to generate two bromine radicals (Br•). libretexts.org

Reaction: Cl₂ or Br₂ + UV light → 2 Cl• or 2 Br•

Propagation: This is the "chain" part of the reaction. A halogen radical attacks another molecule to form a new radical, which continues the reaction. For example, a bromoethyl radical can be formed by the reaction of a bromine radical with ethylene. This radical can then react with a chlorine molecule to yield the final product and a new chlorine radical, which continues the chain. libretexts.org

Reaction a: Br• + CH₂=CH₂ → BrCH₂-CH₂•

Reaction b: BrCH₂-CH₂• + Cl₂ → BrCH₂-CH₂Cl + Cl•

Termination: The reaction chain is concluded when two radical species combine to form a stable, non-radical product. libretexts.org This can involve the combination of two halogen radicals, two organic radicals, or one of each.

Reaction: Br• + •CH(Cl)CH₂Br → CH₂BrCHClBr

While direct photochemical transformations of this compound itself are less documented in comparison to unsaturated compounds, its formation is a key example of photochemically-induced radical processes. The halogenation of ethane (B1197151) can also proceed via a free-radical chain mechanism to produce a mixture of halogenated products. The control of reaction conditions is crucial to favor the formation of the desired mixed halide compound.

Computational Modeling of Reaction Transition States and Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are employed to model reaction pathways, identify transition states, and calculate their corresponding activation energies. scirp.org

One area of significant computational investigation is dehalogenation reactions. These are crucial for understanding the environmental fate of halogenated hydrocarbons. Computational studies on haloalkane dehalogenases, enzymes that break down these compounds, have modeled the dehalogenation of various dibromo- and bromochloro-ethanes. chemrxiv.org These models compute minimum free energy paths (MFEPs) to investigate the chemical reaction and predict kinetic isotope effects (KIEs), which can then be validated against experimental data. chemrxiv.org Such studies have revealed that even minor structural differences, like the position of a halogen substituent, can significantly alter the enzymatic process and lead to different rate-limiting steps. chemrxiv.org

Another important class of reactions studied computationally are 1,2-dyotropic rearrangements. These are concerted, intramolecular isomerizations involving the one-step migration of two sigma bonds. scirp.orgresearchgate.net Ab initio MO calculations have been used to model the 1,2-interchange of halogens in dihaloethanes (CH₂X–CH₂X). scirp.org These studies analyze the geometry of the transition state and the number of electrons participating. For a 1,2-halogen exchange, the process can be considered as a combination of two Sₙ2-like reactions. The table below summarizes key geometric parameters for the transition states of 1,2-dihaloethane dyotropic reactions, providing a model for understanding the rearrangement in this compound.

| Halogen (X) | C-C Distance (Å) | C-X Distance (Å) | Activation Energy (ΔE≠ kcal·mol⁻¹) |

|---|---|---|---|

| F | 1.401 | 1.696 | 62.6 |

| Cl | 1.396 | 2.215 | 59.8 |

| Br | 1.394 | 2.382 | 55.3 |

| I | 1.392 | 2.599 | 47.6 |

This data is derived from studies on symmetrical dihaloethanes and serves as a model for the analogous rearrangement in this compound.

These computational models are essential for predicting reactivity. For example, DFT calculations can predict the transition states for the elimination of bromine from bromoalkanes. By simulating solvent effects and calculating thermodynamic properties, computational modeling complements experimental data, providing a more complete picture of the compound's reactivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic characteristics and bonding nature of 1,2-Dibromo-1-chloroethane. These computational approaches can elucidate electron distribution, orbital energies, and the fundamental forces governing its molecular structure.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. mdpi.com DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable predictions of molecular geometries and other properties. mdpi.com For halogenated hydrocarbons, DFT can be employed to calculate various reactivity descriptors. The analysis of these descriptors helps in understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

A key aspect of reactivity prediction using DFT is the analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Global reactivity descriptors derived from DFT calculations, such as chemical potential (µ), hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. mdpi.com These parameters can be calculated from the energies of the HOMO and LUMO.

Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. researchgate.net This is particularly relevant for this compound, where the presence of different halogen atoms leads to distinct reactive centers. Computational studies on analogous haloalkanes have demonstrated that DFT calculations can accurately predict reaction barriers for the cleavage of carbon-halogen bonds. researchgate.net

| DFT-Calculated Property | Significance in Reactivity Prediction |

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Smaller gap often correlates with higher reactivity. researchgate.net |

| Chemical Potential (µ) | Describes the escaping tendency of electrons from a system. |

| Hardness (η) | Measures the resistance to change in electron distribution. |

| Electrophilicity (ω) | Quantifies the ability of a species to accept electrons. |

| Fukui Functions | Identify the most reactive atomic sites in the molecule. researchgate.net |

Ab Initio Methods (e.g., HF, MP2, CCSD(T)) for Energetic Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. usm.edu These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are instrumental in performing detailed energetic analyses of molecules like this compound.

The Hartree-Fock method is a foundational ab initio method that provides a good starting point for more complex calculations. However, it does not fully account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more cost-effective way to include electron correlation and often yields more accurate results for molecular energies and geometries. ucsb.edu Studies on similar 1,2-dihaloethanes have utilized MP2 methods to investigate the relative energies of different conformers. researchgate.net

For even higher accuracy, the CCSD(T) method is often considered the "gold standard" in computational chemistry. researchgate.net It provides a very accurate description of the electron correlation energy, which is crucial for obtaining reliable energetic data. olemiss.edu While computationally expensive, CCSD(T) calculations are invaluable for benchmarking the results of less computationally demanding methods like DFT and MP2. researchgate.netolemiss.edu For instance, in studies of water clusters, the differences in relative energies between MP2 and CCSD(T) methods were found to be more significant than the differences between various MP2 approaches, highlighting the importance of the CCSD(T) correlation energy. olemiss.edu

These methods are particularly useful for analyzing the conformational isomers of this compound, such as the trans and gauche forms, and for determining the energy barriers associated with their interconversion. researchgate.net

| Ab Initio Method | Key Features and Applications in Energetic Analysis |

| Hartree-Fock (HF) | A fundamental, mean-field approach. Often used as a starting point for more advanced calculations. ucsb.edu |

| Møller-Plesset (MP2) | Incorporates electron correlation at a lower computational cost than higher-level methods. ucsb.edu Suitable for studying conformational energies. researchgate.net |

| Coupled Cluster (CCSD(T)) | Considered a high-accuracy "gold standard" method for calculating molecular energies. researchgate.netolemiss.edu Used for benchmarking other methods. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. lu.se For this compound, MD simulations are valuable for exploring its conformational landscape and understanding its interactions with other molecules. These simulations can provide insights into the dynamic behavior of the molecule, which is not captured by static quantum chemical calculations.

By simulating the molecule's trajectory, MD can reveal the relative populations of different conformers (e.g., gauche and anti) and the energy barriers for their interconversion. This is crucial for understanding how the molecule behaves in different environments, such as in solution. lu.se The choice of the starting structure and the simulation protocol can significantly influence the results of the conformational sampling. lu.se

Furthermore, MD simulations can be used to model the intermolecular interactions between this compound and solvent molecules or other chemical species. chemrxiv.org This is important for predicting its behavior in complex systems and for understanding processes like solvation and binding. For instance, MD simulations have been employed to analyze the binding of similar haloalkanes to biological macromolecules. scispace.com The development of more efficient water models and simulation techniques can enhance the sampling of conformational space and provide more accurate results. chemrxiv.org

| Simulation Aspect | Information Gained for this compound |

| Conformational Sampling | Relative populations and interconversion rates of different conformers. lu.se |

| Intermolecular Interactions | Analysis of interactions with solvent molecules or other chemical species. chemrxiv.org |

| Solvation Effects | Understanding the influence of the solvent on molecular conformation and dynamics. |

| Binding Analysis | Simulating the binding of the molecule to larger structures, such as proteins. scispace.com |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. jksus.org For this compound, QSAR models can be developed using data from structurally similar compounds (analogs) to predict its reactivity and potential biological activity.

The process involves identifying a set of analog compounds with known reactivity data. nih.gov Various molecular descriptors are then calculated for these analogs. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed reactivity. jksus.org

Once a reliable QSAR model is established, it can be used to predict the reactivity of this compound without the need for experimental testing. jksus.org The Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox is a well-known tool that can be used to identify structural analogs and predict toxicity based on structural alerts. ornl.gov For instance, QSAR models have shown a concern for mutagenicity for 1-bromo-2-chloroethane (B52838) and its analogs based on structural alerts. ornl.gov

| QSAR Modeling Step | Description |

| Analog Selection | Identifying structurally similar compounds with known reactivity data. nih.gov |

| Descriptor Calculation | Computing various molecular descriptors (e.g., constitutional, topological, quantum chemical). |

| Model Development | Using statistical methods like MLR to correlate descriptors with reactivity. jksus.org |

| Model Validation | Assessing the predictive power of the model using techniques like cross-validation. jksus.org |

| Reactivity Prediction | Applying the validated model to predict the reactivity of this compound. |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

For this compound, FMO theory can provide valuable insights into its chemical behavior. The energies and symmetries of its HOMO and LUMO can be used to predict how it will interact with other reagents. numberanalytics.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The application of FMO theory can help in understanding various types of chemical reactions, including pericyclic reactions, by analyzing the orbital interactions. numberanalytics.com The theory can also be used to explain the relative reactivities of different sites within the molecule. For instance, by examining the contributions of the atomic orbitals of the carbon, hydrogen, bromine, and chlorine atoms to the HOMO and LUMO, one can predict which atoms are more likely to be involved in nucleophilic or electrophilic attacks. The concept of Frontier Effective-for-Reaction Molecular Orbitals (FERMO) can further refine these predictions by considering the specific molecular orbitals involved in a given reaction. sapub.org

| FMO Concept | Application to this compound Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. libretexts.org |

| HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity. researchgate.net |

| Orbital Symmetry and Overlap | Determines the feasibility and stereochemical outcome of reactions. numberanalytics.com |

| FERMO (Frontier Effective-for-Reaction Molecular Orbital) | Refines reactivity predictions by identifying the specific orbitals involved in a reaction. sapub.org |

Environmental Transformation Pathways and Abiotic Degradation Kinetics

Hydrolytic Degradation under Varying Environmental Conditions (e.g., pH)

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For haloalkanes, this process can occur through nucleophilic substitution, where a halogen is replaced by a hydroxyl group (forming an alcohol), or through elimination (dehydrohalogenation), which removes a hydrogen and a halogen atom to form an alkene. savemyexams.comrevise.im

The rate of hydrolysis for haloalkanes is dependent on the specific halogen (the C-Br bond is weaker and thus more reactive than the C-Cl bond), the molecular structure, and environmental conditions like pH and temperature. savemyexams.comepa.gov Hydrolysis is often slow at neutral pH but can be significantly accelerated under basic (alkaline) conditions, which favor elimination reactions. nih.gov

For 1,2-dibromoethane (B42909), hydrolysis at neutral pH is very slow, with reported half-lives ranging from 2.5 to 13.2 years. cdc.govcanada.ca In contrast, an estimated base-catalyzed second-order hydrolysis rate constant for the analogue 1,2-dibromo-1,1-dichloroethane (B165206) is 1.5 L/mole-sec, which corresponds to much shorter half-lives of 52 days at pH 7 and 5 days at pH 8. nih.gov This suggests that 1,2-Dibromo-1-chloroethane would also be susceptible to hydrolysis, particularly at elevated pH.

The expected hydrolysis products of this compound would include 2-bromo-2-chloroethanol (from substitution) and halogenated ethenes like bromo-chloro-ethene or vinyl bromide/chloride (from elimination).

Table 2: Hydrolysis Half-lives of Analogous Halogenated Ethanes

| Compound | Condition | Half-life | Source |

|---|---|---|---|

| 1,2-Dibromoethane | pH 7, 25°C | 2.5 years | canada.ca |

| 1,2-Dibromo-1,1-dichloroethane | pH 7 (Estimated) | 52 days | nih.gov |

| 1,2-Dibromo-1,1-dichloroethane | pH 8 (Estimated) | 5 days | nih.gov |

Reductive Dehalogenation in Anaerobic Systems (excluding microbial processes)

In anaerobic (oxygen-free) environments, such as saturated soils, sediments, and some groundwater aquifers, reductive dehalogenation can be a significant transformation pathway. This process involves the removal of halogen atoms with the concurrent addition of electrons from a reductant. For vicinal dihalides (where halogens are on adjacent carbons) like this compound, the primary abiotic pathway is vicinal dehalogenation (or dihaloelimination), which removes both halogens to form an alkene. wikipedia.orgbyjus.comlibretexts.org

Common environmental reductants that can facilitate this reaction abiotically include reduced iron minerals (e.g., Fe(II) sorbed to mineral surfaces) and sulfide (B99878) species (e.g., hydrogen sulfide, HS⁻). epa.govosti.govnsf.gov Studies on 1,2-dibromoethane and 1,2-dichloroethane (B1671644) have demonstrated their abiotic dehalogenation in the presence of hydrogen sulfide. osti.gov

The reactivity of halogenated ethanes towards reductive dehalogenation generally follows the order of the leaving group ability: I > Br > Cl. capes.gov.br Therefore, the bromine atoms in this compound would be more susceptible to removal than the chlorine atom. The expected primary product of the complete abiotic reductive dehalogenation of this compound is ethene.

Table 3: Relative Reactivity of Halogenated Ethanes in Anoxic Sediments

| Compound | Observed Reactivity Order |

|---|---|

| Hexachloroethane | Highest |

| 1,2-Diiodoethane | High |

| 1,2-Dibromoethane | Moderate |

| 1,1,2,2-Tetrachloroethane | Low |

| 1,2-Dichloroethane | Very Low (stable over 35 days) |

Source: Adapted from Jafvert and Wolfe, 1987. capes.gov.br

Adsorption and Desorption Dynamics in Environmental Matrices (e.g., soil, sediment)

The tendency of a chemical to be retained by soil or sediment particles, a process known as sorption, significantly affects its mobility and availability for degradation or transport in groundwater. nih.gov This behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes the partitioning of a chemical between organic carbon in the solid phase and the aqueous phase. qsardb.org

A high Koc value indicates strong binding to soil organic matter and low mobility, whereas a low Koc value suggests the compound will remain primarily in the water phase and be highly mobile. For 1,2-dibromo-1,1-dichloroethane, the Koc has been estimated to be 97 L/kg. nih.gov The estimated Koc for 1-bromo-2-chloroethane (B52838) is 34 L/kg, and for 1,2-dibromoethane, it is approximately 50 L/kg. canada.canih.gov These relatively low values indicate that this compound is expected to have high mobility in soil and is not likely to adsorb strongly to soil or sediment particles, particularly in matrices with low organic carbon content. canada.ca The reversible nature of this sorption means the compound can readily desorb back into the water phase. revise.im

Table 4: Estimated Soil Organic Carbon-Water Partition Coefficients (Koc)

| Compound | Estimated Koc (L/kg) | Mobility Classification | Source |

|---|---|---|---|

| 1-Bromo-2-chloroethane | 34 | Very High | nih.gov |

| 1,2-Dibromoethane | ~50 | High | canada.ca |

| 1,2-Dibromo-1,1-dichloroethane | 97 | High | nih.gov |

Environmental Partitioning Models and Persistence Studies

Environmental partitioning models, such as Level III fugacity models, are utilized to predict the environmental distribution of chemicals. For similar compounds like 1,2-dibromoethane, these models indicate that if released to soil, it will predominantly reside in that compartment but also partition to water and air. canada.ca The persistence of these compounds is a significant environmental concern. For instance, 1,2-dibromoethane is known to degrade very slowly in the atmosphere, with a half-life estimated to be between 64 and 138 days due to its reaction with photochemically produced hydroxyl radicals. canada.ca

In aquatic environments, the persistence of such compounds is notable. 1,2-dibromoethane is resistant to hydrolysis, with reported half-lives extending from 2.5 to 13.2 years. cdc.govepa.gov Consequently, when it leaches into groundwater, where volatilization is limited, it is expected to persist for years. canada.cacdc.gov The mobility of these compounds in groundwater is facilitated by their low octanol-water partition coefficients. canada.ca While they are not expected to be a significant issue in sediments due to low sorption potential and high vapor pressure, their persistence in other environmental compartments is a key factor in risk assessment. canada.ca

Research on the biodegradation kinetics of related compounds provides further insight. For 1,2-dichloroethane (1,2-DCA) and 1,2-dibromoethane (EDB), first-order degradation rates in anaerobic enrichment cultures have been reported to range from 0.44 to 18 per year for 1,2-DCA and 1.5 to 110 per year for EDB. nih.gov

Interactive Data Table: Environmental Fate Parameters of Related Halogenated Ethanes

| Compound | Environmental Compartment | Half-Life/Degradation Rate | Key Process |

| 1,2-Dibromoethane | Atmosphere | 64 - 138 days canada.ca | Photo-oxidation |

| 1,2-Dibromoethane | Groundwater | 1.5 - 2 years (at 22°C) canada.ca | Hydrolysis |

| 1,2-Dibromoethane | Soil (Silt Loam) | 3.1 days canada.ca | Degradation |

| 1,2-Dibromoethane | Soil (Sandy Loam) | 1.9 days canada.ca | Degradation |

| 1,2-Dichloroethane | Anaerobic Culture | 0.44 - 18 year⁻¹ nih.gov | Biodegradation |

| 1,2-Dibromoethane | Anaerobic Culture | 1.5 - 110 year⁻¹ nih.gov | Biodegradation |

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatography is the cornerstone for separating 1,2-Dibromo-1-chloroethane from interfering compounds. The choice of technique depends on the sample matrix, required detection limits, and the specific goals of the analysis, such as quantification or reaction monitoring.

Gas chromatography is the most prevalent technique for analyzing volatile halogenated compounds like this compound. The compound's volatility and thermal stability make it well-suited for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used combination for the analysis of VOCs. hpst.czthermofisher.com For aqueous samples, a purge and trap (P&T) system is commonly employed for sample introduction. restek.comcluin.orgglsciences.eutandfonline.com This technique involves purging the volatile compounds from the water sample with an inert gas, concentrating them on a sorbent trap, and then thermally desorbing them into the GC-MS system. hpst.cz This pre-concentration step significantly enhances sensitivity, allowing for detection at low microgram-per-liter (µg/L) levels. cluin.org Capillary columns with specialized stationary phases, such as Rtx-VMS or equivalent, are used to achieve efficient separation of a wide range of VOCs, including halogenated ethanes. restek.com

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to electrophilic compounds, particularly halogenated hydrocarbons. EPA Method 504.1, for instance, specifies the use of GC-ECD for the analysis of related compounds like 1,2-dibromoethane (B42909) (EDB) in drinking water. restek.comkeikaventures.com This method involves a liquid-liquid microextraction with hexane, followed by analysis with a dual-column GC-ECD system for confirmation. restek.comkeikaventures.comnemi.gov The high halogen content (two bromine atoms, one chlorine atom) of this compound makes it an ideal candidate for highly sensitive detection by ECD. researchgate.net

Table 1: Example GC-MS Parameters for Volatile Halocarbon Analysis

| Parameter | Condition | Source |

|---|---|---|

| Sample Introduction | Purge and Trap (P&T) | hpst.czrestek.comglsciences.eu |

| Column | Rtx-VMS, 30 m x 0.25 mm ID x 1.4 µm | restek.com |

| Carrier Gas | Helium | cluin.org |

| Oven Program | Initial Temp: 10-35°C, ramped to ~220°C | cluin.orgosu.edu |

| Detector | Mass Spectrometer (MS) | thermofisher.commdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | epa.gov |

| Mass Range | Scan from 35-260 amu | epa.gov |

While GC is more common for environmental analysis, High-Performance Liquid Chromatography (HPLC) serves as a valuable tool for research applications, such as monitoring the progress of chemical reactions involving this compound. For instance, in synthetic chemistry, HPLC can be used to track the consumption of this compound as a reactant or the formation of products over time.

A typical approach involves a reverse-phase (RP) HPLC method. sielc.comsielc.com The separation is achieved on a non-polar stationary phase, like a C18 or Newcrom R1 column, with a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector. This method is scalable and can also be adapted for preparative separation to isolate impurities or products. sielc.com

For extremely complex samples, such as environmental matrices with numerous co-eluting contaminants, single-column chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity. nist.gov In GCxGC, analytes are subjected to two different, sequential separation mechanisms using two columns with orthogonal properties (e.g., a non-polar column followed by a polar column). nist.gov This process effectively separates compounds that would otherwise overlap in a one-dimensional separation. nist.gov When coupled with mass spectrometry, GCxGC-MS is a powerful tool for the non-targeted screening and identification of trace-level compounds, including halogenated organics, in challenging samples like house dust or biological extracts. nist.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Ratio Studies

Mass spectrometry is indispensable not only as a detector for chromatography but also as a standalone tool for structural analysis of this compound. Its primary strength lies in its ability to provide information on the molecular weight and elemental composition through fragmentation patterns and distinct isotopic signatures.

The mass spectrum of this compound is uniquely complex due to the natural isotopic abundances of both bromine and chlorine. Bromine has two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a nearly 1:1 ratio. docbrown.info Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. docbrown.info This results in a characteristic cluster of peaks for the molecular ion ([C₂H₃Br₂Cl]⁺) and any fragments containing these halogens, which provides a high degree of confidence in its identification. docbrown.info The most abundant ion peaks (base peaks) in its mass spectrum are observed at m/z 143, 141, and 145. nih.gov This cluster corresponds to the [C₂H₃BrCl]⁺ fragment, resulting from the loss of one bromine atom from the parent molecule.

Table 2: Predicted Isotopic Peaks for Key Ions of this compound

| Ion Fragment | Isotopic Composition | Nominal m/z | Predicted Relative Abundance |

|---|---|---|---|

| [C₂H₃Br₂Cl]⁺ | [C₂H₃⁷⁹Br₂³⁵Cl]⁺ | 220 | Medium |

| [C₂H₃⁷⁹Br⁸¹Br³⁵Cl]⁺ | 222 | High | |

| [C₂H₃⁸¹Br₂³⁵Cl]⁺ / [C₂H₃⁷⁹Br₂³⁷Cl]⁺ | 224 | High | |

| [C₂H₃⁷⁹Br⁸¹Br³⁷Cl]⁺ | 226 | Medium | |

| [C₂H₃⁸¹Br₂³⁷Cl]⁺ | 228 | Low | |

| [C₂H₃BrCl]⁺ | [C₂H₃⁷⁹Br³⁵Cl]⁺ | 141 | High |

| (Base Peak Cluster) | [C₂H₃⁸¹Br³⁵Cl]⁺ / [C₂H₃⁷⁹Br³⁷Cl]⁺ | 143 | Highest |

| [C₂H₃⁸¹Br³⁷Cl]⁺ | 145 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental formula of an ion. docbrown.info This capability is critical when identifying unknown transformation or degradation products of this compound in environmental or biological systems. For example, HRMS can distinguish between two different ions that have the same nominal mass but different elemental compositions. docbrown.info This precision is invaluable for proposing chemical structures for novel metabolites or environmental degradants without having to synthesize authentic reference standards for each potential compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the chemical structure of a compound. a2la.org In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) from the initial mass spectrum is selected, isolated, and then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed. This process provides a fragmentation fingerprint that is specific to the structure of the precursor ion. By analyzing the fragmentation pathways—for example, the neutral losses of molecules like HBr or HCl—researchers can piece together the molecular structure, confirming the identity of this compound or elucidating the structures of its transformation products. canada.ca

Compound-Specific Isotope Analysis (CSIA) for Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to determine the isotopic ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of individual compounds within a sample. tersusenv.com This technique provides quantitative data that can elucidate the origin, transport, and degradation pathways of contaminants in the environment, offering insights that concentration data alone cannot reveal. tersusenv.com For halogenated hydrocarbons like this compound, CSIA is particularly valuable for distinguishing between different degradation mechanisms, such as biotic and abiotic pathways. tersusenv.comserdp-estcp.mil

The core principle of CSIA in pathway elucidation relies on the kinetic isotope effect (KIE), where molecules containing heavier isotopes (e.g., ¹³C) react more slowly than those with lighter isotopes (e.g., ¹²C). tersusenv.com This leads to a progressive enrichment of the heavier isotope in the remaining, undegraded pool of the compound. tersusenv.com The magnitude of this isotopic fractionation is often characteristic of a specific reaction mechanism.

Multi-element isotope analysis, which simultaneously measures the isotope ratios of two or more elements (e.g., carbon and bromine), can provide even more definitive evidence for a particular transformation pathway. acs.org For instance, research on the closely related compound 1,2-dibromoethane (1,2-DBA) demonstrates that different enzymatic degradation pathways result in distinct dual isotope fractionation patterns (Λ). acs.org A dual C–Br isotope plot (ΛC–Br ≈ εbulkC/εbulkBr) can differentiate between mechanisms like concerted dihaloelimination and nucleophilic substitution (Sɴ2 reaction). acs.org This approach holds significant potential for identifying the specific biodegradation pathways of this compound in contaminated sites. acs.orgresearchgate.net

Table 1: Illustrative Isotope Fractionation for Different Degradation Pathways of Halogenated Ethanes This table is based on established principles for analogous compounds and illustrates potential applications for this compound.

| Degradation Pathway | Key Reaction | Expected Carbon Isotope Effect (εC) | Expected Halogen Isotope Effect (εX) | Dual Isotope Slope (ΛC/X) |

| Reductive Dihaloelimination | Concerted cleavage of two carbon-halogen bonds | Small to moderate | Small | Low |

| Nucleophilic Substitution (Sɴ2) | One-step replacement of a halogen by a nucleophile | Large | Small to moderate | High |

| Oxidation | Monooxygenase-catalyzed reaction | Variable | Variable | Pathway-specific |

Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

The comprehensive characterization of this compound in various matrices relies heavily on coupled analytical techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile compounds like this compound. In this technique, the compound is separated from other components in a sample based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for unambiguous identification and quantification. The NIST spectral library confirms the identity of this compound through its characteristic fragmentation pattern. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound Data sourced from the NIST Main Library. nih.gov

| Parameter | Value/Description |

| NIST Library Number | 291971 |

| Top Peak (m/z) | 143 |

| 2nd Highest Peak (m/z) | 141 |

| 3rd Highest Peak (m/z) | 145 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful coupled technique, often employed for compounds that are less volatile or thermally unstable. While GC-MS is ideal for the parent compound, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for identifying more polar and non-volatile degradation products or metabolites that may be formed during transformation processes. Although specific LC-MS/MS methods for this compound are not extensively detailed in public literature, the technique's successful application to other complex brominated compounds demonstrates its suitability for such analyses. researchgate.net

In Situ Spectroscopic Methods for Real-time Reaction Kinetics Monitoring

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction rates, mechanisms, and the formation of transient intermediates without the need for sample extraction. For reactions involving this compound, techniques like Infrared (IR) Spectroscopy could be particularly useful.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each type of bond (e.g., C-Br, C-Cl) vibrates at a characteristic frequency. By monitoring the intensity of these characteristic absorption peaks over time, one can directly track the disappearance of the reactant (this compound) and the appearance of products. This provides a direct measure of the reaction kinetics.

For this compound, the key vibrational bands to monitor would be the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching frequencies.

Table 3: Characteristic Infrared Spectroscopy Peaks for this compound

| Bond | Wavenumber Range (cm⁻¹) |

| C-Br Stretch | 500–600 |

| C-Cl Stretch | 650–750 |

While the application of in situ spectroscopic methods for detailed kinetic studies of this compound is not widely documented in available research, the distinct IR absorption bands provide a strong basis for the feasibility of this approach in controlled laboratory settings.

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Specialty Organic Chemicals

1,2-Dibromo-1-chloroethane is a key reagent in the synthesis of various organohalogen compounds. smolecule.comevitachem.com Its utility stems from its susceptibility to nucleophilic substitution and elimination reactions, which allows for the introduction of bromo- and chloro- functionalities or the formation of unsaturated systems. smolecule.comevitachem.com The differential reactivity of the bromine and chlorine atoms can be exploited for selective transformations under controlled conditions.

The compound is instrumental in creating other halogenated intermediates. For instance, it serves as a direct precursor in the synthesis of 1,1,2-Tribromoethane (B1583406). This transformation is achieved through a bromination reaction utilizing aluminum bromide as a catalyst, a process that is noted for its high yield and minimal by-products. The synthesis of the this compound precursor itself can be accomplished by the bromination of vinyl chloride.

Furthermore, its reactivity is harnessed for specific applications such as the bromination of carbanions. wikipedia.org In a related application, it is used to activate magnesium for the preparation of Grignard reagents. wikipedia.org In this process, this compound reacts with magnesium to produce ethylene (B1197577) and magnesium bromide, exposing a more reactive magnesium surface for subsequent reactions. wikipedia.org

| Reaction Type | Reagents/Conditions | Product/Application | Reference |

| Nucleophilic Substitution | Nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic media | Substituted ethane (B1197151) derivatives | smolecule.comevitachem.com |

| Elimination | Strong bases (e.g., NaOEt, KOtBu) under reflux | Alkenes | smolecule.comevitachem.com |

| Bromination | Aluminum bromide catalyst | 1,1,2-Tribromoethane | |

| Grignard Reagent Activation | Magnesium | Activated Magnesium | wikipedia.org |

Precursor for Complex Organic Molecules (e.g., pharmaceuticals, agrochemicals)

The utility of this compound extends to the synthesis of complex molecules with significant biological and industrial applications, including pharmaceuticals and agrochemicals. smolecule.comsolubilityofthings.com Its role as a bifunctional alkylating agent makes it a valuable intermediate for constructing the carbon skeletons of larger, more intricate compounds. leapchem.com

While specific pathways detailing its direct use in marketed pharmaceuticals are not extensively documented in public literature, its function as an intermediate is well-established. smolecule.comevitachem.com The presence of multiple halogen atoms provides reactive handles for building molecular complexity, a crucial aspect of drug discovery and development. leapchem.com For example, related haloalkanes like 1-Bromo-2-chloroethane (B52838) are used in the synthesis of antimicrobial, antifungal, and neurological drugs, indicating the potential for this compound in similar synthetic strategies. leapchem.com

In the agrochemical sector, this compound serves as an intermediate in the production of pesticides. smolecule.comevitachem.com Its historical use also includes the manufacturing of flame retardants. smolecule.comevitachem.com The ability to introduce bromine atoms into a molecular structure is particularly relevant for flame retardancy.

| Application Area | Role of this compound | Resulting Products/Fields | Reference |

| Pharmaceuticals | Synthetic Intermediate | Building block for complex organic molecules | smolecule.comsolubilityofthings.com |

| Agrochemicals | Precursor | Pesticides, Herbicides | smolecule.comevitachem.comleapchem.com |

| Industrial Chemicals | Intermediate | Flame Retardants | smolecule.comevitachem.com |

Industrial Significance in Polymer and Material Science (e.g., chain transfer agent)

In polymer and material science, this compound and its isomers have significance as chain transfer agents. nih.govgoogle.com Chain transfer agents are crucial in controlling the process of radical polymerization, allowing for the synthesis of polymers with defined molecular weights and narrower molecular weight distributions. libretexts.org Specifically, the related isomer 1,2-Dibromo-1,1-dichloroethane (B165206) has been investigated for its use as a chain transfer agent in the production of Polyvinyl chloride (PVC). nih.gov

The mechanism of a chain transfer agent involves interrupting the growth of a polymer chain and transferring the reactive radical to the agent itself. This new radical can then initiate the growth of a new polymer chain. libretexts.org This process, particularly in controlled or living radical polymerizations like Reversible Addition-Fragmentation Chain Transfer (RAFT), helps to minimize random termination reactions that can lead to branched or undesirable polymer structures. libretexts.org The use of halogenated compounds like this compound in these processes demonstrates their importance in producing specialty polymers with tailored properties for high-performance applications. acs.org The compound is also noted as an intermediate in the production of plastics and latex. canada.ca

| Polymerization Process | Role of Halogenated Ethanes | Key Benefit | Reference |

| Radical Polymerization (e.g., PVC production) | Chain Transfer Agent | Control of polymer molecular weight and structure | nih.govlibretexts.org |

| Living Radical Polymerization (e.g., RAFT) | Chain Control Agent | Limits random termination, ensures steady supply of growing chains | libretexts.org |

| General Polymer Production | Chemical Intermediate | Synthesis of plastics and latex | canada.ca |

Green Chemistry Approaches in its Utilization as a Reagent

The application of green chemistry principles to the use of this compound aims to enhance sustainability by reducing environmental impact and improving reaction efficiency. While specific green protocols for this compound are not widely detailed, general green chemistry strategies are applicable to its synthesis and subsequent reactions. researchgate.net

One significant approach is the development of alternative synthetic routes that operate under milder conditions and reduce waste. For example, the electrochemical halogenation of ethylene in a Br⁻/Cl⁻ electrolyte solution presents a greener method for producing such compounds. This method offers advantages like ambient temperature operation and a reduction in halogen waste, with pilot studies reporting yields around 70%.

Other green chemistry principles that can be applied to reactions involving this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasonic-assisted synthesis to potentially reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Catalysis: Developing more efficient and recyclable catalysts for its reactions to improve atom economy and reduce catalyst waste. researchgate.net

These approaches focus on making the lifecycle of chemicals like this compound more sustainable, from their synthesis to their use as reagents in producing valuable complex molecules. researchgate.net

Emerging Research Directions and Future Prospects in 1,2 Dibromo 1 Chloroethane Chemistry

Development of Novel Catalytic Systems for its Selective Transformations

The presence of two different halogen atoms (bromine and chlorine) on adjacent carbons in 1,2-Dibromo-1-chloroethane presents a unique challenge and opportunity for selective catalysis. nih.gov Researchers are actively developing novel catalytic systems to control which carbon-halogen bond is targeted, leading to specific and desired chemical products.